molecular formula C10H10N2O4 B7709189 N'-(1,3-benzodioxol-5-yl)-N-methyloxamide

N'-(1,3-benzodioxol-5-yl)-N-methyloxamide

Cat. No.: B7709189
M. Wt: 222.20 g/mol
InChI Key: WQIGJDLMUMKZFU-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-methyloxamide is a chemical compound that features a benzodioxole ring, which is a structural motif found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-methyloxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with methylamine. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methylamine to form the desired oxamide. The reaction conditions generally involve:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: None required

Industrial Production Methods

Industrial production of N’-(1,3-benzodioxol-5-yl)-N-methyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-methyloxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Halogenated benzodioxole derivatives

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-methyloxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-methyloxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole ring can interact with various biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-carboxylic acid
  • N-methyl-1,3-benzodioxole-5-carboxamide
  • 1,3-Benzodioxole-5-ylmethylamine

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-methyloxamide is unique due to its specific combination of the benzodioxole ring and the oxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-11-9(13)10(14)12-6-2-3-7-8(4-6)16-5-15-7/h2-4H,5H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGJDLMUMKZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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